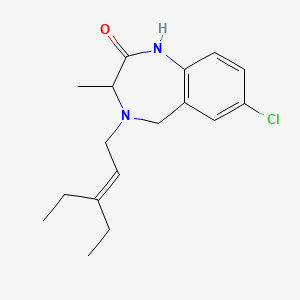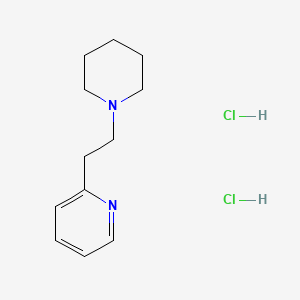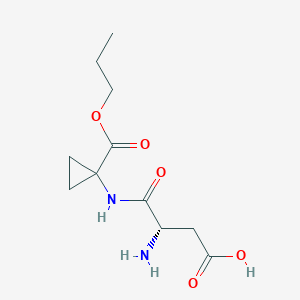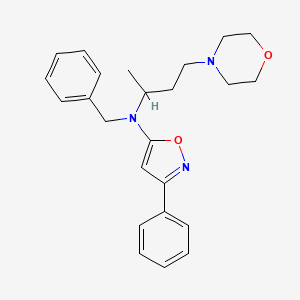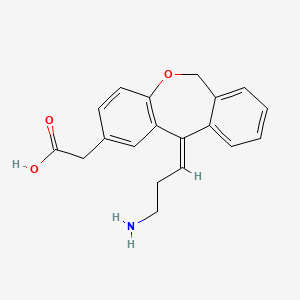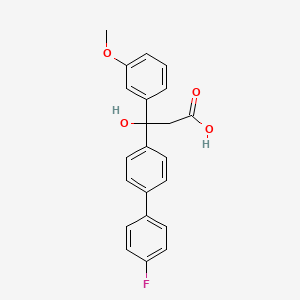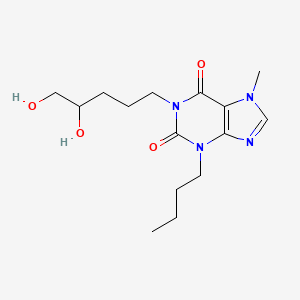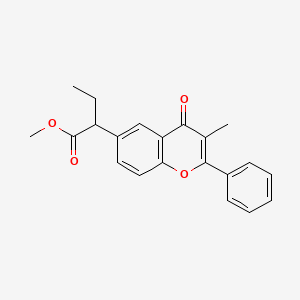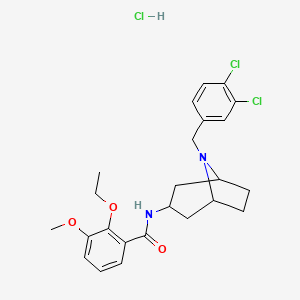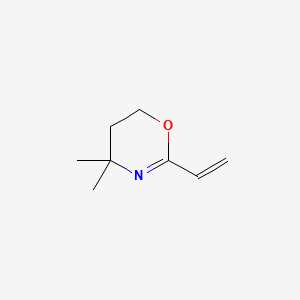
2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of two hydroxyl groups and one methoxy group attached to the naphthoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone typically involves the hydroxylation and methoxylation of 1,4-naphthoquinone. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups at the 2 and 3 positions. Methoxylation can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using naphthalene derivatives as starting materials. The process typically includes multiple steps of purification and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in redox biology and its potential as an antioxidant.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The biological activity of 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone is primarily attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This compound can modulate various cellular pathways, including the activation of transcription factors such as Nrf2, which regulates the expression of antioxidant proteins. Additionally, it can interact with molecular targets such as enzymes and receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in the production of henna dye and has antimicrobial properties.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits anticancer and antimicrobial activities.
Uniqueness: 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other naphthoquinone derivatives. Its ability to undergo specific redox reactions and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
86516-17-8 |
|---|---|
Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2,3-dihydroxy-6-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O5/c1-16-5-2-3-6-7(4-5)9(13)11(15)10(14)8(6)12/h2-4,14-15H,1H3 |
InChI Key |
QRKZQSAYMXKCOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


